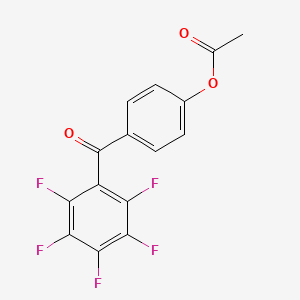

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone, also known as 4-(Perfluorobenzoyl)phenyl acetate, is a chemical compound with the molecular formula C15H7F5O3 . It has a molecular weight of 330.21 g/mol . This compound has recently gained attention in the field of scientific research.

Molecular Structure Analysis

The molecular structure of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone consists of a benzophenone core with acetoxy and pentafluoro substituents . The InChI code for this compound is 1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 .Applications De Recherche Scientifique

Liquid Crystal Compounds

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone contributes to the formation of specific liquid crystal compounds. CPI (complementary polytopic interaction) stabilizes these compounds, which exhibit enantiotopic Colh columnar liquid crystal phases stable over a wide temperature range. The compound's structure plays a crucial role in enhancing liquid crystal behavior in various esters (Boden, Bushby, Liu, & Lozman, 2001).

Environmental Sample Analysis

The compound is also significant in environmental chemistry. For instance, it has been used in procedures determining hydroxylated benzophenone UV absorbers in water samples. Its structure aids in the efficient concentration and detection of these compounds in environmental water samples through solid-phase extraction and liquid chromatography-tandem mass spectrometry (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Organic Chemistry and Reactions

In the field of organic chemistry, it is involved in reactions with hexahydride-osmium complexes. These reactions demonstrate the compound's capability to activate ortho-CF bonds of fluorinated aromatic ketones, showcasing its versatility in chemical reactions (Barrio, Castarlenas, Esteruelas, Lledós, Maseras, & Oñate, 2001).

Synthesis and Photobehavior

The compound's derivatives also play a role in photochemistry. For example, 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, a derivative, undergoes photo-Fries rearrangement, leading to the synthesis of specific compounds. This highlights the compound's relevance in understanding and exploiting photochemical processes (Diaz-Mondejar & Miranda, 1982).

Anti-tumor Activity

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester, undergoes hydrolysis and photolysis. The compound's derivatives exhibit significant anti-tumor activity against various human cancer cell lines. This makes it a crucial component in the study of potential cancer treatments (Wang, Jin, Myers, Glover, & Novak, 2009).

Propriétés

IUPAC Name |

[4-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLUDIRKOATMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641748 |

Source

|

| Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone | |

CAS RN |

890100-41-1 |

Source

|

| Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.